molecular formula C13H26N2 B1416827 N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine CAS No. 1096836-70-2

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

Cat. No.: B1416827
CAS No.: 1096836-70-2
M. Wt: 210.36 g/mol
InChI Key: VUZORLMCLKATJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine typically involves the reductive amination of 4-methylcyclohexanone with N-methylpiperidine. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step processes that include the formation of the piperidine ring followed by functionalization. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxide derivatives, and reduced amine derivatives .

Scientific Research Applications

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-methylcyclohexyl)piperidin-3-amine
  • 4-Piperidinamine, N-methyl-1-(4-methylcyclohexyl)-

Uniqueness

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
CAS Number: 1096836-70-2

The synthesis of this compound typically involves reductive amination of 4-methylcyclohexanone with N-methylpiperidine, utilizing reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against a range of pathogens.
  • Anticancer Activity: Research indicates that this compound may inhibit tumor cell proliferation and migration.

The biological effects of this compound are thought to result from its interaction with specific molecular targets, such as receptors or enzymes involved in cellular signaling pathways. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of key enzymes in cancer cell metabolism .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various piperidine derivatives highlighted the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard disc diffusion methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa20

These results indicate that the compound exhibits moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation and migration of various cancer cell lines. For instance, a recent study utilized MTT assays to assess cell viability and colony formation assays to evaluate long-term proliferation effects.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)10.0
A549 (Lung Cancer)15.0

The compound's mechanism appears to involve inducing apoptosis through the activation of ferroptosis pathways, as indicated by increased reactive oxygen species (ROS) levels and downregulation of antioxidant proteins such as SLC7A11 and GPX4 .

Case Studies

  • Study on Tumor Cell Proliferation:
    A recent investigation into the effects of this compound on tumor cells demonstrated significant inhibition of proliferation and migration. The study utilized flow cytometry to measure lipid peroxidation levels indicative of ferroptosis, revealing a correlation between treatment concentration and cell death rates .
  • Antimicrobial Efficacy Assessment:
    A comparative study on piperidine derivatives evaluated their antimicrobial properties against clinical isolates. This compound showed promising results, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics .

Properties

IUPAC Name

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-11-3-5-13(6-4-11)15-9-7-12(14-2)8-10-15/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZORLMCLKATJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.